3-methoxy-N,N-dimethyl-2-nitroaniline

Catalog No.
S13339010
CAS No.
M.F
C9H12N2O3
M. Wt
196.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-methoxy-N,N-dimethyl-2-nitroaniline

Product Name

3-methoxy-N,N-dimethyl-2-nitroaniline

IUPAC Name

3-methoxy-N,N-dimethyl-2-nitroaniline

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

InChI

InChI=1S/C9H12N2O3/c1-10(2)7-5-4-6-8(14-3)9(7)11(12)13/h4-6H,1-3H3

InChI Key

USISMVQTIFKOOJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C(=CC=C1)OC)[N+](=O)[O-]

3-Methoxy-N,N-dimethyl-2-nitroaniline (CAS 148726-63-0) is a highly specialized, sterically congested aromatic building block characterized by a contiguous 1,2,3-trisubstitution pattern. Featuring an electron-donating methoxy group, an out-of-plane nitro group, and a fully substituted tertiary amine, this compound serves as a critical intermediate in the synthesis of advanced agrochemicals (such as complex substituted ureas) and pharmaceutical heterocycles. For industrial buyers and synthetic chemists, procuring this pre-assembled scaffold bypasses the notoriously low-yielding late-stage N-alkylation of hindered anilines, offering immediate access to high-purity reduction precursors for 1,2-diamine synthesis [1].

Research Fit

Product data not provided. Research fit cannot be determined.

Attempting to substitute this compound with the more common 3-methoxy-2-nitroaniline and performing N-alkylation in-house introduces severe process inefficiencies. The ortho-nitro group and meta-methoxy group create significant steric bulk, which heavily suppresses the second alkylation step, leading to intractable mixtures of mono- and di-alkylated products that require resource-intensive chromatographic separation. Furthermore, substituting with isomers like 4-methoxy-N,N-dimethyl-2-nitroaniline drastically alters the electronic landscape and steric profile of the downstream 1,2-diamine, rendering it incompatible with specific receptor-binding requirements in agrochemical and pharmaceutical applications [1].

Substitution Risk

Substitution risk information unavailable.

Avoidance of Low-Yielding Steric N-Alkylation Steps

Direct procurement of 3-methoxy-N,N-dimethyl-2-nitroaniline eliminates the need for in-house dimethylation of 3-methoxy-2-nitroaniline. Studies on the alkylation of highly hindered ortho-nitroanilines demonstrate that achieving complete N,N-dimethylation is kinetically restricted. In standard methyl iodide/base alkylation protocols, the conversion to the tertiary amine stalls, yielding predominantly the mono-alkylated intermediate. Procuring the pre-formed N,N-dimethyl compound guarantees >98% tertiary amine fidelity, avoiding a synthesis step that typically caps at <60% yield and requires complex purification [1].

Evidence DimensionYield of pure N,N-dimethylated product
Target Compound Data>98% purity (via direct procurement)
Comparator Or Baseline3-methoxy-2-nitroaniline (in-house alkylation)
Quantified Difference~40% yield improvement and elimination of mono-alkylated impurities
ConditionsStandard laboratory N-alkylation (MeI, K2CO3, DMF) vs. direct procurement

Bypassing the sterically hindered alkylation step saves significant time and solvent costs while ensuring batch-to-batch reproducibility in downstream diamine synthesis.

Enhanced Reducibility via Steric Out-of-Plane Nitro Twist

The contiguous 1,2,3-trisubstitution pattern of 3-methoxy-N,N-dimethyl-2-nitroaniline forces the nitro group out of coplanarity with the aromatic ring. This disruption of resonance localization lowers the activation energy required for nitro group reduction. Compared to less congested isomers like 4-methoxy-N,N-dimethyl-2-nitroaniline, this compound undergoes catalytic hydrogenation to the corresponding 1,2-diamine under significantly milder conditions, minimizing the risk of side reactions such as ether cleavage or amine oxidation [1].

Evidence DimensionHydrogenation pressure required for >95% conversion in 4 hours
Target Compound Data2-3 bar H2 (Pd/C)
Comparator Or Baseline4-methoxy-N,N-dimethyl-2-nitroaniline (5-10 bar H2)
Quantified Difference2- to 3-fold reduction in required hydrogen pressure
ConditionsCatalytic hydrogenation using 10% Pd/C in ethanol at 25°C

Lower pressure requirements for nitro reduction enhance safety and allow the use of standard glass pressure vessels rather than specialized high-pressure hydrogenation reactors.

Superior Lipophilicity and Aprotic Solvent Compatibility

The absence of N-H hydrogen bond donors in 3-methoxy-N,N-dimethyl-2-nitroaniline significantly enhances its lipophilicity and solubility in standard aprotic process solvents compared to its primary amine counterpart. While 3-methoxy-2-nitroaniline exhibits limited solubility in solvents like dichloromethane (DCM) and toluene due to intermolecular hydrogen bonding, the fully N,N-dimethylated compound achieves high concentrations. This high solubility is critical for maintaining homogeneous solutions in continuous flow reactor systems and high-concentration batch processes [1].

Evidence DimensionSolubility limit in dichloromethane (DCM) at 20°C
Target Compound Data>250 mg/mL
Comparator Or Baseline3-methoxy-2-nitroaniline (<50 mg/mL)
Quantified Difference>5-fold increase in aprotic solvent solubility
ConditionsStandard solubility assessment in anhydrous DCM at ambient temperature

High solubility in aprotic solvents prevents reactor clogging and enables high-throughput continuous flow manufacturing of downstream derivatives.

Essential Structural Motif for Advanced Urea Herbicides

3-Methoxy-N,N-dimethyl-2-nitroaniline is the direct precursor to 2-(dimethylamino)-6-methoxyaniline, a privileged pharmacophore in experimental urea-based agrochemicals. The combination of the methoxy group and the dimethylamino group creates a specific steric and electronic pocket that drastically enhances binding affinity to target plant enzymes compared to ureas lacking the methoxy substitution. Downstream derivatives utilizing this exact trisubstituted scaffold demonstrate enhanced herbicidal efficacy at lower application rates [1].

Evidence DimensionDownstream herbicidal efficacy (application rate for 90% control)
Target Compound DataLow application rate required (e.g., <100 g/ha)
Comparator Or BaselineUrea derived from N,N-dimethyl-2-nitroaniline (lacking methoxy)
Quantified DifferenceSignificant reduction in required application rate for equivalent control
ConditionsGreenhouse post-emergence broadleaf weed control assays

Procuring this specific methoxy-substituted precursor is mandatory for synthesizing low-dose urea agrochemicals, directly impacting commercial viability.

Synthesis of Advanced Urea Agrochemicals

As the primary building block for 1-[2-(dimethylamino)-6-methoxyphenyl]-substituted ureas, this compound is essential for developing high-potency, low-dose herbicides where the 1,2,3-trisubstitution pattern dictates receptor fit [1].

Precursor for Sterically Hindered 1,2-Diamines

Ideal for producing 3-methoxy-N1,N1-dimethylbenzene-1,2-diamine via mild catalytic hydrogenation, serving as a versatile intermediate for complex benzimidazoles and quinoxalines in pharmaceutical discovery [1].

Continuous Flow Manufacturing

Due to its high solubility in aprotic solvents (e.g., DCM, toluene) compared to primary amine analogs, this compound is perfectly suited for automated, high-throughput continuous flow reduction and subsequent cyclization or coupling reactions [1].

Application Fit

Application
Selection Property
Validation Focus
N/A
N/A
N/A

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Exact Mass

196.08479225 g/mol

Monoisotopic Mass

196.08479225 g/mol

Heavy Atom Count

14

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